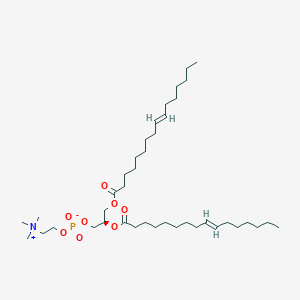
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine
描述
Synthesis Analysis
The synthesis of phospholipids like 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine involves various chemical and enzymatic methods. For example, the synthesis of perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) has been achieved through a straightforward chemical deuteration method, allowing for detailed structural studies using neutron techniques (Yepuri et al., 2016). Enzyme-assisted methods have also been developed to produce high-purity, chain-deuterated phospholipids, which combine the efficiency of chemical synthesis with the specificity of biocatalysis (Bogojevic & Leung, 2020).
Molecular Structure Analysis
The molecular structure of phospholipids significantly impacts their function and interaction with other molecules. Neutron reflectometry studies of perdeuterated POPC-supported bilayers have provided insights into the neutron scattering length density profile of these lipids, revealing the contrast-matching properties of their acyl chains to heavy water and the high scattering length density of deuterated head groups (Yepuri et al., 2016). Such analyses are crucial for understanding lipid interactions and membrane structure at the molecular level.
Chemical Reactions and Properties
The behavior of phospholipids under various conditions can elucidate their chemical reactions and properties. For instance, the hydrolysis of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) at high temperatures leads to the formation of oleic acid and phosphorus-containing products, demonstrating the stability and reactivity of these molecules in extreme conditions (Changi et al., 2012).
Physical Properties Analysis
The physical properties of phospholipids, such as phase behavior and hydration, are key to their role in biological membranes. The hydration of the phosphocholine headgroup, for example, has been thoroughly investigated, showing strong associations with water through a unique hydrogen bonding regime, which affects the lipid's behavior in aqueous solutions (Foglia et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties of phospholipids, such as their oxidative stability and interaction with other molecules, is crucial for their application in various fields. Studies on the effects of 1,2-dioleoyl-sn-glycero-3-phosphocholine on moisture content and oxidative stability in oil-water systems have provided insights into how these lipids can influence the stability of food products and other substances (Kwon et al., 2019).
科学研究应用
Synthesis and Characterization
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine, a phosphocholine derivative, has been a subject of research in various fields. Studies have focused on improved synthesis methods and characterization. Abdelmageed et al. (1989) detailed improved syntheses of related phosphocholine compounds, contributing to the understanding of their chemical properties and potential applications in research and industry (Abdelmageed et al., 1989).
Applications in Membrane Studies
Phosphocholines like 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine are integral in studying the properties of biological membranes. Saccani et al. (2004) used similar compounds to model interactions between membranes and peptides or proteins, which is crucial for understanding biological membrane dynamics and the mechanism of action of various biomolecules (Saccani et al., 2004).
Exploration of Hydrolysis and Reaction Pathways
Understanding the behavior of phosphocholines under different conditions is vital for their application in biochemistry and pharmacology. Changi et al. (2012) examined the hydrolysis of a related phosphocholine in high-temperature water, providing insights into its stability and degradation pathways, essential for drug formulation and other applications (Changi et al., 2012).
Impact on Phospholipid Behavior
Phosphocholines can influence the behavior of other lipids, especially in membrane contexts. Shibakami et al. (1997) investigated how different phosphocholines affect the mixing behavior of phospholipids, which has implications for understanding cell membrane dynamics and the development of lipid-based delivery systems (Shibakami et al., 1997).
安全和危害
I couldn’t find specific information on the safety and hazards of “1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine”.
未来方向
I couldn’t find specific information on the future directions of research or applications of “1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine”.
属性
IUPAC Name |
[(2R)-2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16+,19-17+/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWHCUUIQMGELX-SGZUMCNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



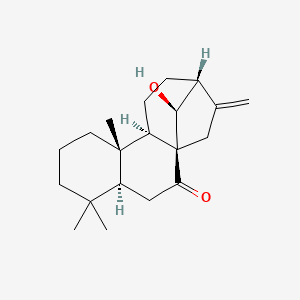

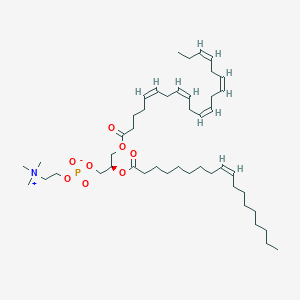

![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)
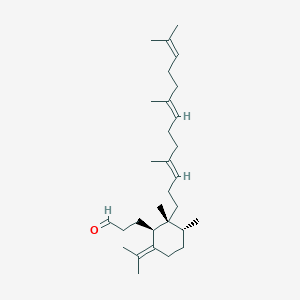
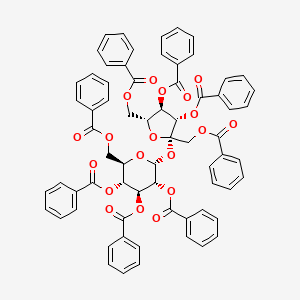
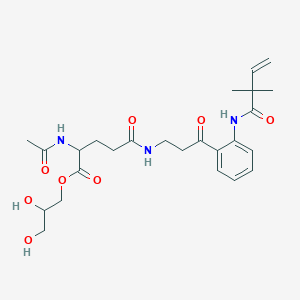
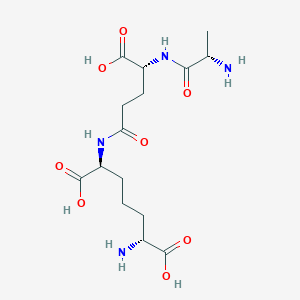
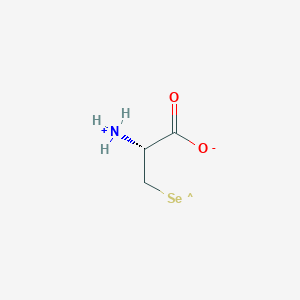
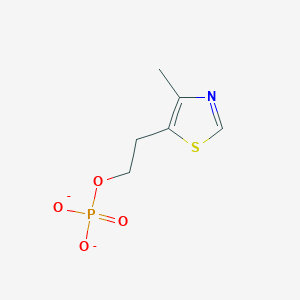
![2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261741.png)
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1261742.png)
![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)